molecular formula C13H16INO2 B6631889 (3,4-Dimethylpyrrolidin-1-yl)-(3-hydroxy-4-iodophenyl)methanone

(3,4-Dimethylpyrrolidin-1-yl)-(3-hydroxy-4-iodophenyl)methanone

Cat. No. B6631889
M. Wt: 345.18 g/mol
InChI Key: PSOLLKSAGKHELL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,4-Dimethylpyrrolidin-1-yl)-(3-hydroxy-4-iodophenyl)methanone, also known as 4'-iodococaine, is a chemical compound that belongs to the class of local anesthetics. It is a synthetic analog of cocaine and has been used in scientific research to study the mechanism of action of local anesthetics.

Mechanism of Action

(3,4-Dimethylpyrrolidin-1-yl)-(3-hydroxy-4-iodophenyl)methanone acts as a local anesthetic by blocking voltage-gated sodium channels in neurons. This prevents the influx of sodium ions into the cell and inhibits the propagation of action potentials. The compound binds to the intracellular side of the sodium channel and stabilizes the channel in an inactive state.
Biochemical and Physiological Effects:
(3,4-Dimethylpyrrolidin-1-yl)-(3-hydroxy-4-iodophenyl)methanone has been shown to have similar biochemical and physiological effects to cocaine, but with a longer duration of action. It has been shown to produce local anesthesia in animal models and has been used to study the effects of local anesthetics on the nervous system.

Advantages and Limitations for Lab Experiments

One advantage of using (3,4-Dimethylpyrrolidin-1-yl)-(3-hydroxy-4-iodophenyl)methanone in lab experiments is that it is a synthetic analog of cocaine and can be used to study the mechanism of action of local anesthetics without the ethical concerns associated with the use of cocaine. However, one limitation is that it is a relatively new compound and there is limited information available on its pharmacological properties.

Future Directions

There are several future directions for research on (3,4-Dimethylpyrrolidin-1-yl)-(3-hydroxy-4-iodophenyl)methanone. One direction is to study the structure-activity relationship of local anesthetics and develop new analogs with improved potency and selectivity. Another direction is to study the effects of local anesthetics on the nervous system and develop new treatments for pain management. Finally, there is a need for more research on the pharmacological properties of (3,4-Dimethylpyrrolidin-1-yl)-(3-hydroxy-4-iodophenyl)methanone and its potential applications in scientific research.

Synthesis Methods

The synthesis of (3,4-Dimethylpyrrolidin-1-yl)-(3-hydroxy-4-iodophenyl)methanone involves several steps. The first step is the synthesis of 3-hydroxy-4-iodobenzoic acid from 4-iodobenzoic acid. The second step involves the reaction of 3-hydroxy-4-iodobenzoic acid with 3,4-Dimethylpyrrolidine to form the intermediate (3,4-Dimethylpyrrolidin-1-yl)-(3-hydroxy-4-iodophenyl)acetic acid. The final step involves the conversion of the intermediate to (3,4-Dimethylpyrrolidin-1-yl)-(3-hydroxy-4-iodophenyl)methanone by using thionyl chloride.

Scientific Research Applications

(3,4-Dimethylpyrrolidin-1-yl)-(3-hydroxy-4-iodophenyl)methanone has been used in scientific research to study the mechanism of action of local anesthetics. It has been shown to block voltage-gated sodium channels and inhibit the propagation of action potentials in neurons. This compound has also been used to study the structure-activity relationship of local anesthetics and to develop new analogs with improved potency and selectivity.

properties

IUPAC Name

(3,4-dimethylpyrrolidin-1-yl)-(3-hydroxy-4-iodophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16INO2/c1-8-6-15(7-9(8)2)13(17)10-3-4-11(14)12(16)5-10/h3-5,8-9,16H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOLLKSAGKHELL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1C)C(=O)C2=CC(=C(C=C2)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Dimethylpyrrolidin-1-yl)-(3-hydroxy-4-iodophenyl)methanone

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